

# An In-depth Technical Guide to 3-Methyl-4-nitro-1H-pyrazole

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## Compound of Interest

Compound Name: 3-Methyl-4-nitro-1H-pyrazole

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## CAS Number: 5334-39-4

This technical guide provides a comprehensive overview of **3-Methyl-4-nitro-1H-pyrazole**, a key heterocyclic building block in medicinal chemistry. This document details its physicochemical properties, spectroscopic data, synthesis and purification protocols, and its significant role in the development of therapeutic agents, particularly as a precursor to Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors.

## Physicochemical and Spectroscopic Properties

**3-Methyl-4-nitro-1H-pyrazole** is a stable, crystalline solid at room temperature. Its core structure consists of a five-membered pyrazole ring substituted with a methyl group at the 3-position and a nitro group at the 4-position.

## Physical and Chemical Properties

A summary of the key physicochemical properties of **3-Methyl-4-nitro-1H-pyrazole** is presented in Table 1.

Property	Value	Reference(s)
CAS Number	5334-39-4	<a href="#">[1]</a>
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	127.10 g/mol	<a href="#">[1]</a>
Appearance	White to pale cream or yellow crystals/powder	<a href="#">[2]</a>
Melting Point	129-139 °C	<a href="#">[2]</a>
Solubility	Slightly soluble in water	<a href="#">[3]</a>

## Spectroscopic Data

Spectroscopic analysis is crucial for the unambiguous identification and characterization of **3-Methyl-4-nitro-1H-pyrazole**. Key spectral data are summarized below.

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): A proton NMR spectrum in deuterated dimethyl sulfoxide is available.[\[4\]](#)

<sup>13</sup>C NMR: Detailed <sup>13</sup>C NMR data for C-nitropyrazoles can be found in the literature, providing a reference for the characterization of this compound.

Mass Spectrometry: The fragmentation patterns of pyrazole derivatives in mass spectrometry are well-documented. Typically, fragmentation involves the loss of N<sub>2</sub> and HCN from the molecular ion. The presence of a nitro group significantly influences the fragmentation pathway.  
[\[5\]](#)[\[6\]](#)

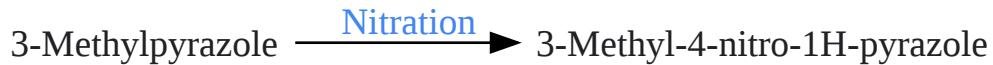
## Experimental Protocols

### Synthesis of 3-Methyl-4-nitro-1H-pyrazole

The synthesis of **3-Methyl-4-nitro-1H-pyrazole** can be achieved through the nitration of 3-methylpyrazole. While a specific, detailed protocol for this exact compound is not readily available in all literature, a general and representative procedure can be outlined based on established methods for the nitration of pyrazoles.[\[7\]](#)[\[8\]](#)

Reaction Scheme:

$\text{HNO}_3 / \text{H}_2\text{SO}_4$



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Figure 1: General reaction scheme for the synthesis of **3-Methyl-4-nitro-1H-pyrazole**.

#### Materials:

- 3-Methylpyrazole
- Concentrated Nitric Acid ( $\text{HNO}_3$ )
- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Ice
- Water
- Sodium Bicarbonate ( $\text{NaHCO}_3$ ) or other suitable base
- Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)
- Anhydrous Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ ) or Magnesium Sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- Cooling: In a flask equipped with a stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.
- Addition of Pyrazole: Slowly add 3-methylpyrazole to the cooled sulfuric acid while maintaining the temperature below 10 °C.
- Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

- Nitration: Add the nitrating mixture dropwise to the solution of 3-methylpyrazole in sulfuric acid, ensuring the reaction temperature does not exceed 10-15 °C. The reaction is highly exothermic and requires careful control.
- Reaction Time: After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).
- Quenching: Carefully pour the reaction mixture onto crushed ice.
- Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or other suitable base until the pH is approximately 7.
- Extraction: Extract the aqueous solution with an appropriate organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
- Drying and Evaporation: Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.

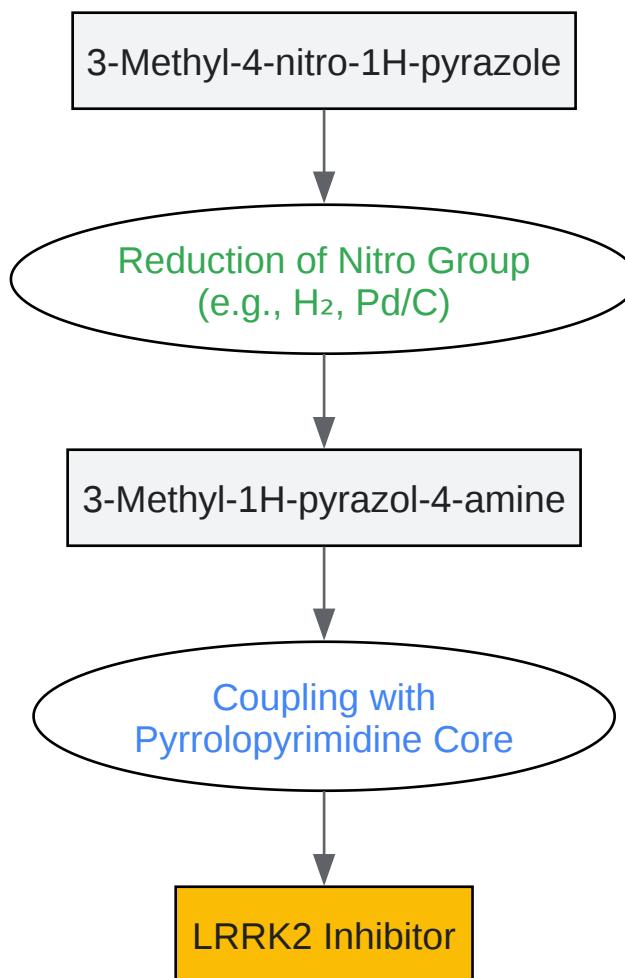
## Purification

The crude **3-Methyl-4-nitro-1H-pyrazole** can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.<sup>[9]</sup> Column chromatography using silica gel may also be employed for higher purity.<sup>[1]</sup>

## Role in Drug Discovery and Development

**3-Methyl-4-nitro-1H-pyrazole** is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. Its most notable application is as a key building block for the synthesis of potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).<sup>[2]</sup> <sup>[10]</sup> Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease, making LRRK2 an important drug target.

The synthesis of LRRK2 inhibitors often involves the reduction of the nitro group of **3-Methyl-4-nitro-1H-pyrazole** to an amino group, which is then further functionalized.



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